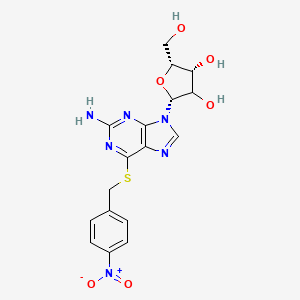

S-(4-Nitrobenzyl)-6-thioguanosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

S-(4-Nitrobenzyl)-6-Thioguanosin: ist ein Purinnukleosid-Analogon, das umfassend für seine Rolle als Inhibitor von Nukleosidtransportern untersucht wurde. Diese Verbindung ist bekannt für ihre Fähigkeit, den Transport von Nukleosiden zu hemmen, der durch die Equilibrierung von Nukleosidtransportern 1 und 2 vermittelt wird. Es wurde in der Forschung ausgiebig verwendet, um die funktionelle Aktivität dieser Transporter in verschiedenen physiologischen und pharmakologischen Kontexten zu verstehen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von S-(4-Nitrobenzyl)-6-Thioguanosin beinhaltet typischerweise die Reaktion von 6-Thioguanosin mit 4-Nitrobenzylchlorid unter basischen Bedingungen. Die Reaktion verläuft durch die nukleophile Substitution der Thiolgruppe an 6-Thioguanosin mit der 4-Nitrobenzylgruppe, was zur Bildung der gewünschten Verbindung führt. Die Reaktion wird üblicherweise in einem polaren aprotischen Lösungsmittel wie Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen durchgeführt, um eine vollständige Umwandlung zu gewährleisten .

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für S-(4-Nitrobenzyl)-6-Thioguanosin nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses umfassen. Dies würde die Optimierung der Reaktionsbedingungen wie Temperatur, Lösungsmittel und Reaktionszeit umfassen, um die Ausbeute und Reinheit zu maximieren. Zusätzlich würden Reinigungsverfahren wie Umkristallisation oder Chromatographie eingesetzt, um das Endprodukt in hochreiner Form zu erhalten .

Chemische Reaktionsanalyse

Reaktionstypen: S-(4-Nitrobenzyl)-6-Thioguanosin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Thiolgruppe kann oxidiert werden, um Disulfide oder Sulfonsäuren zu bilden.

Reduktion: Die Nitrogruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.

Substitution: Die Nitrogruppe kann durch nukleophile aromatische Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat können für Oxidationsreaktionen verwendet werden.

Reduktion: Katalytische Hydrierung oder Reagenzien wie Natriumborhydrid können für Reduktionsreaktionen verwendet werden.

Substitution: Nukleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden, oft in Gegenwart einer Base.

Hauptprodukte:

Oxidation: Bildung von Disulfiden oder Sulfonsäuren.

Reduktion: Bildung von 4-Aminobenzyl-6-Thioguanosin.

Substitution: Bildung verschiedener substituierter Benzyl-6-Thioguanosin-Derivate.

Wissenschaftliche Forschungsanwendungen

S-(4-Nitrobenzyl)-6-Thioguanosin hat mehrere wissenschaftliche Forschungsanwendungen:

Industrie: Wird bei der Entwicklung von Nukleosid-basierten Medikamenten und Therapeutika verwendet.

Wirkmechanismus

S-(4-Nitrobenzyl)-6-Thioguanosin übt seine Wirkungen aus, indem es Equilibrierung von Nukleosidtransportern, insbesondere Adenosinttransporter, im zentralen Nervensystem und in der glatten Gefäßmuskulatur hemmt. Die Verbindung bindet an diese Transporter und verhindert die Aufnahme von Nukleosiden in die Zellen. Diese Hemmung beeinflusst verschiedene physiologische Prozesse, darunter die Nukleosidhomöostase und die Pharmakokinetik von Nukleosid-abgeleiteten antiviralen und Antitumormitteln .

Analyse Chemischer Reaktionen

Types of Reactions: S-(4-Nitrobenzyl)-6-thioguanosine undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products:

Oxidation: Formation of disulfides or sulfonic acids.

Reduction: Formation of 4-aminobenzyl-6-thioguanosine.

Substitution: Formation of various substituted benzyl-6-thioguanosine derivatives.

Wissenschaftliche Forschungsanwendungen

S-(4-Nitrobenzyl)-6-thioguanosine has several scientific research applications:

Wirkmechanismus

S-(4-Nitrobenzyl)-6-thioguanosine exerts its effects by inhibiting equilibrative nucleoside transporters, particularly adenosine transporters, in the central nervous system and vascular smooth muscle. The compound binds to these transporters, preventing the uptake of nucleosides into cells. This inhibition affects various physiological processes, including nucleoside homeostasis and the pharmacokinetics of nucleoside-derived antiviral and antitumor agents .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

S-(4-Nitrobenzyl)-6-Thioinosin: Ein weiteres Nukleosid-Analogon mit ähnlichen inhibitorischen Wirkungen auf Nukleosidtransporter.

4-Nitrobenzyl-4-aminopyridinium-tetrachlorocuprat (II): Eine Verbindung mit ähnlichen strukturellen Merkmalen, aber unterschiedlichen Anwendungen und Eigenschaften.

4-Nitrobenzyl-4-hydroxybenzoate: Verbindungen, die ähnliche chemische Reaktionen durchlaufen, aber unterschiedliche biologische Aktivitäten haben.

Einzigartigkeit: S-(4-Nitrobenzyl)-6-Thioguanosin ist einzigartig in seiner spezifischen Hemmung von Equilibrierung von Nukleosidtransportern und seiner umfassenden Verwendung in der Forschung, um Nukleosidtransportmechanismen zu untersuchen. Seine Fähigkeit, den Nukleosidtransport in Tumorzellen zu hemmen, macht es auch zu einem wertvollen Werkzeug in der Krebsforschung .

Eigenschaften

Molekularformel |

C17H18N6O6S |

|---|---|

Molekulargewicht |

434.4 g/mol |

IUPAC-Name |

(2R,4R,5R)-2-[2-amino-6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C17H18N6O6S/c18-17-20-14-11(19-7-22(14)16-13(26)12(25)10(5-24)29-16)15(21-17)30-6-8-1-3-9(4-2-8)23(27)28/h1-4,7,10,12-13,16,24-26H,5-6H2,(H2,18,20,21)/t10-,12+,13?,16-/m1/s1 |

InChI-Schlüssel |

BRSNNJIJEZWSBU-QEFZCKDJSA-N |

Isomerische SMILES |

C1=CC(=CC=C1CSC2=NC(=NC3=C2N=CN3[C@H]4C([C@H]([C@H](O4)CO)O)O)N)[N+](=O)[O-] |

Kanonische SMILES |

C1=CC(=CC=C1CSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N)[N+](=O)[O-] |

Synonyme |

2-amino-6-((4-nitrobenzyl)thio)-9-beta-D-ribofuranosylpurine 6-(4-nitrobenzylthio)guanosine 6-(p-nitrobenzylthio)guanosine NBTGR |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]benzoic acid;(Z)-but-2-enedioic acid](/img/structure/B1245361.png)

![[(2R)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B1245381.png)

![N'-[(3-cyclopentylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B1245384.png)